An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxa-5-azaspiro[3.5]nonane
An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxa-5-azaspiro[3.5]nonane
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are increasingly sought after in modern drug discovery for their ability to confer advantageous three-dimensional structural properties, leading to improved pharmacological profiles. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Oxa-5-azaspiro[3.5]nonane, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its structural attributes, predicted ionization and lipophilicity, and aqueous solubility. Furthermore, this document outlines detailed, field-proven experimental methodologies for the empirical determination of these critical parameters, offering a roadmap for its practical application and characterization in a drug development setting.
The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry
The pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic properties has led to an exploration of chemical space beyond traditional flat, aromatic systems. Spirocyclic compounds, which feature two rings sharing a single atom, have emerged as a particularly promising class of molecules.[1] Their inherent three-dimensionality and conformational rigidity offer several key advantages in drug design:
-
Improved Target Binding: The well-defined spatial arrangement of functional groups on a rigid spirocyclic core can lead to more precise and potent interactions with the complex three-dimensional binding sites of biological targets.[2]
-
Enhanced Physicochemical Properties: The introduction of sp3-rich centers in spirocycles often leads to improved aqueous solubility and metabolic stability compared to their unsaturated or acyclic counterparts.[3]
-
Novelty and Patentability: The unique structural nature of spirocyclic scaffolds provides access to novel chemical matter, opening new avenues for intellectual property.
2-Oxa-5-azaspiro[3.5]nonane, incorporating both an oxetane and a piperidine ring, is a prime example of a scaffold that embodies these desirable traits. The oxetane moiety can enhance solubility and metabolic stability, while the piperidine ring is a common pharmacophore that can participate in crucial binding interactions.[4]
Core Physicochemical Properties of 2-Oxa-5-azaspiro[3.5]nonane
A thorough understanding of a molecule's fundamental physicochemical properties is the bedrock of rational drug design. These parameters govern a compound's behavior from initial formulation to its ultimate interaction with biological systems.
Predicted Physicochemical Data
For novel scaffolds like 2-Oxa-5-azaspiro[3.5]nonane, computational prediction serves as an invaluable first pass to estimate its drug-like properties. The following table summarizes key predicted values for this compound.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₁₃NO | PubChem[5] |
| Molecular Weight | 127.18 g/mol | PubChem[5] |
| CAS Number | 1046153-04-1 | PubChem[5] |
| Canonical SMILES | C1CCNC2(C1)COC2 | PubChem[5] |
| Predicted pKa (basic) | 9.8 | Chemicalize |
| Predicted XlogP | 0.2 | PubChem[5] |
| Predicted Aqueous Solubility (logS) | -1.5 (~0.32 g/L) | Chemicalize |
Table 1: Predicted Physicochemical Properties of 2-Oxa-5-azaspiro[3.5]nonane.
Analysis of Predicted Properties
-
pKa: The predicted basic pKa of 9.8 is attributed to the secondary amine within the piperidine ring. This indicates that at physiological pH (~7.4), 2-Oxa-5-azaspiro[3.5]nonane will be predominantly protonated and exist as a cation. This ionization is expected to significantly contribute to its aqueous solubility.
-
XlogP: A predicted XlogP of 0.2 suggests that the molecule has a relatively balanced hydrophilic-lipophilic character. This is a favorable starting point for drug design, as it implies a potential for both sufficient aqueous solubility and the ability to permeate biological membranes.
-
Aqueous Solubility: The predicted logS of -1.5, corresponding to a solubility of approximately 0.32 g/L, is considered moderately soluble. This level of solubility is often adequate for initial biological screening and formulation development.
Biological Significance and Potential Applications
While 2-Oxa-5-azaspiro[3.5]nonane is primarily a building block, its structural motifs are present in compounds explored for various therapeutic targets. The strategic incorporation of this scaffold can be envisioned in several areas of drug discovery:
-
Sigma Receptor Ligands: The piperidine moiety is a common feature in ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. The unique spirocyclic nature of this scaffold could lead to novel selectivity profiles.[4]
-
FAAH Inhibitors: Derivatives of azaspiro[3.5]nonanes have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a target for the development of analgesics and anti-inflammatory agents.[6][7] The conformational constraint imposed by the spirocyclic system can be advantageous for fitting into the enzyme's active site.
The following diagram illustrates the logical flow from the core scaffold to potential therapeutic applications.
Caption: A conceptual workflow from the 2-Oxa-5-azaspiro[3.5]nonane scaffold to potential drug candidates.
Experimental Protocols for Physicochemical Characterization
While in silico predictions are valuable, empirical determination of physicochemical properties is essential for accurate drug development decisions. The following are standard, robust protocols for determining pKa and logP.
Potentiometric Titration for pKa Determination
This method provides a highly accurate determination of a compound's pKa by monitoring pH changes upon the addition of a titrant.
Methodology:
-
Preparation: A precisely weighed sample of 2-Oxa-5-azaspiro[3.5]nonane is dissolved in deionized water to a known concentration (e.g., 1-5 mM).
-
Calibration: A pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature. The pH is recorded after each incremental addition of the titrant.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point can be precisely identified by finding the maximum of the first derivative of the titration curve.
Self-Validation: The accuracy of this protocol is validated by the use of standardized titrants and a properly calibrated pH meter. Running a known standard with a similar pKa in parallel further ensures the reliability of the results.
Shake-Flask Method for logP Determination (OECD 107)
This is the classical method for determining the octanol-water partition coefficient, a direct measure of lipophilicity.
Methodology:
-
Phase Saturation: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A stock solution of 2-Oxa-5-azaspiro[3.5]nonane is prepared in the pre-saturated aqueous phase at a concentration well below its solubility limit.
-
Partitioning: A known volume of the aqueous stock solution is mixed with a known volume of the pre-saturated n-octanol in a sealed vessel. The mixture is agitated until equilibrium is reached (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the two phases.
-
Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Self-Validation: This method is validated by performing a mass balance calculation to ensure that the total amount of compound recovered from both phases is consistent with the amount initially added. Running a control compound with a known logP value concurrently is also a standard practice.
The workflow for these experimental determinations is visualized below.
Caption: A workflow for the experimental validation of key physicochemical properties.
Conclusion
2-Oxa-5-azaspiro[3.5]nonane presents itself as a valuable and promising scaffold for modern drug discovery. Its predicted physicochemical properties—a basic pKa for aqueous solubility, a balanced logP for membrane permeability, and a rigid three-dimensional structure for enhanced target binding—position it as an attractive starting point for the design of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of this and related compounds, enabling researchers to make data-driven decisions in their quest for the next generation of medicines.
References
- 1. 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-oxa-5-azaspiro[3.5]nonane (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 3. 2-Oxa-5-azaspiro[3.5]nonane-8-carbonitrile, 5-(phenylmethyl)- CAS#: 2770348-01-9 [chemicalbook.com]
- 4. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 5-oxa-9-azaspiro[3.5]nonane (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 7. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]


